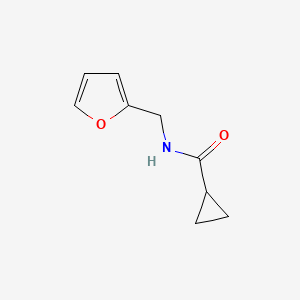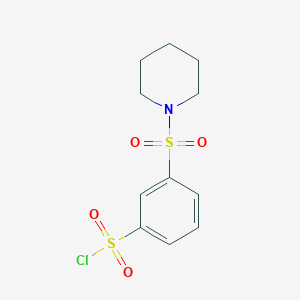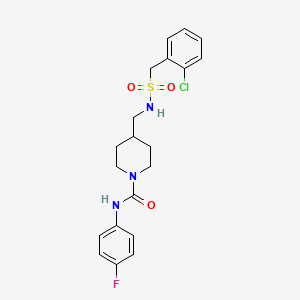
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as DFEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFEA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Ahmed Abu-Rayyan et al. (2022) focused on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper. The research demonstrated that synthetic acrylamide derivatives, although not directly N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, were effective in inhibiting corrosion, suggesting potential industrial applications for similar compounds in protecting metals against corrosion in acidic environments. These findings are significant for industries relying on copper and looking for efficient corrosion prevention methods (Ahmed Abu-Rayyan et al., 2022).
Protein Fluorescence Quenching
Research by M. Eftink and C. Ghiron (1976) explored acrylamide's efficiency as a quencher of tryptophanyl fluorescence in proteins. This study, while older, highlights acrylamide's utility in biochemical research for probing the structure and dynamics of proteins. The ability of acrylamide to quench fluorescence provides a tool for studying protein conformation and interactions, which can be extended to similar compounds for specific scientific applications (M. Eftink & C. Ghiron, 1976).
Polymerization and Drug Delivery
A study on the polymerization of N-isopropylacrylamide reported by A. Convertine et al. (2004) discusses the controlled polymerization processes applicable to thermoresponsive polymers. These polymers have been investigated for drug delivery systems, indicating that modifications to acrylamide derivatives, including N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, could result in materials with potential biomedical applications, especially in targeted and responsive drug delivery (A. Convertine et al., 2004).
Solubility in Polymer Synthesis
Research on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with structural similarities to N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, in methanol–ethanol solutions by Xinding Yao et al. (2010), provides insights into the solid–liquid equilibria essential for industrial product and process design. This knowledge is crucial for understanding the solubility behavior of similar acrylamide derivatives in various solvent mixtures, which is vital for their application in polymerization reactions and the development of new materials (Xinding Yao et al., 2010).
Propriétés
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-2-22-14-7-3-12(4-8-14)5-10-17(21)20-16-9-6-13(18)11-15(16)19/h3-11H,2H2,1H3,(H,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKSLAGLVDNHZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)






![2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)

![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)